Cyclopenta[b][1]benzopyran-1(2H)-one, 3,3a-dihydro-
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Overview
Description
Cyclopentabbenzopyran-1(2H)-one, 3,3a-dihydro- is a tricyclic polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentabbenzopyran-1(2H)-one, 3,3a-dihydro- can be synthesized through a high-temperature chemical micro reactor. The process involves the reaction of 5- and 6-indenyl radicals with vinylacetylene at temperatures around 1300 ± 10 K. The reaction proceeds through the formation of van-der-Waals complexes, followed by the addition of the radicals to vinylacetylene, isomerization, and termination via atomic hydrogen elimination .
Industrial Production Methods
While specific industrial production methods for Cyclopentab
Chemical Reactions Analysis
Types of Reactions
Cyclopentabbenzopyran-1(2H)-one, 3,3a-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Cyclopentabbenzopyran-1(2H)-one, 3,3a-dihydro- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex polycyclic aromatic hydrocarbons.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying molecular interactions.
Industry: Its unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopentabbenzopyran-1(2H)-one, 3,3a-dihydro- involves the formation of van-der-Waals complexes, followed by the addition of radicals to vinylacetylene. This is followed by isomerization and termination via atomic hydrogen elimination, leading to the formation of the final product . The molecular targets and pathways involved in its biological activities are still under investigation, but preliminary studies suggest involvement in oxidative pathways .
Comparison with Similar Compounds
Similar Compounds
- Cyclopentacbenzopyran : Another related compound with slight structural variations.
- Aflatoxin B1 : A potent mycotoxin with a similar polycyclic structure but different biological activities .
Cyclopenta[b]benzofuran: Similar in structure but contains an oxygen atom in the ring.
Uniqueness
Cyclopentabbenzopyran-1(2H)-one, 3,3a-dihydro- is unique due to its specific ring structure and the types of reactions it undergoes
Properties
CAS No. |
544693-27-8 |
---|---|
Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
3,3a-dihydro-2H-cyclopenta[b]chromen-1-one |
InChI |
InChI=1S/C12H10O2/c13-10-5-6-12-9(10)7-8-3-1-2-4-11(8)14-12/h1-4,7,12H,5-6H2 |
InChI Key |
MIOBICWBHLFXLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=CC3=CC=CC=C3OC21 |
Origin of Product |
United States |
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